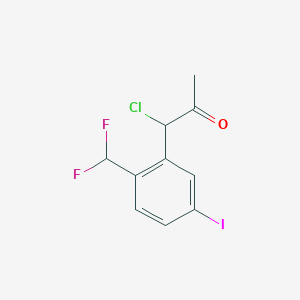
1-Chloro-1-(2-(difluoromethyl)-5-iodophenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1-(2-(difluoromethyl)-5-iodophenyl)propan-2-one is an organic compound with a complex structure that includes chlorine, iodine, and difluoromethyl groups
Vorbereitungsmethoden
The synthesis of 1-Chloro-1-(2-(difluoromethyl)-5-iodophenyl)propan-2-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the halogenation of a precursor compound followed by the introduction of the difluoromethyl group. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and using continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
1-Chloro-1-(2-(difluoromethyl)-5-iodophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another, such as halogen exchange. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1-(2-(difluoromethyl)-5-iodophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Chloro-1-(2-(difluoromethyl)-5-iodophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, leading to changes in metabolic processes or signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Chloro-1-(2-(difluoromethyl)-5-iodophenyl)propan-2-one include:
1-Chloro-1-(2-(difluoromethyl)-5-fluorophenyl)propan-2-one: This compound has a fluorine atom instead of iodine, which can affect its reactivity and applications.
1-Chloro-1-(2-(chloromethyl)-5-(difluoromethyl)phenyl)propan-2-one: This compound has a chloromethyl group, which can influence its chemical behavior and potential uses. The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct properties and reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C10H8ClF2IO |
|---|---|
Molekulargewicht |
344.52 g/mol |
IUPAC-Name |
1-chloro-1-[2-(difluoromethyl)-5-iodophenyl]propan-2-one |
InChI |
InChI=1S/C10H8ClF2IO/c1-5(15)9(11)8-4-6(14)2-3-7(8)10(12)13/h2-4,9-10H,1H3 |
InChI-Schlüssel |
JCWHCANLIAGRRT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=C(C=CC(=C1)I)C(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[bis(fluorosulfonyl)amino]calcium](/img/structure/B14039671.png)
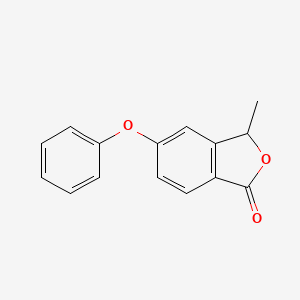
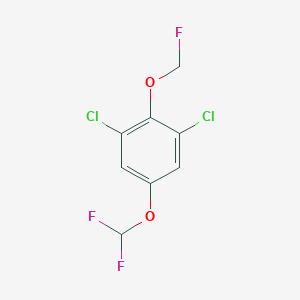
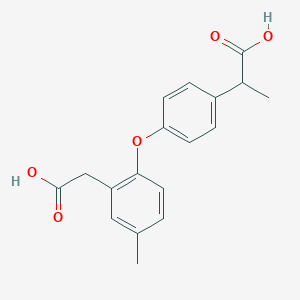

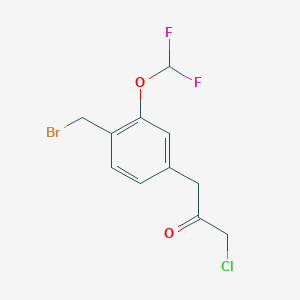

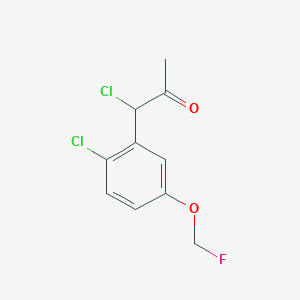
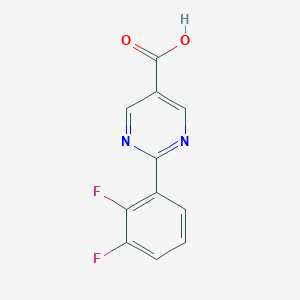
![5-(Chloromethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B14039706.png)

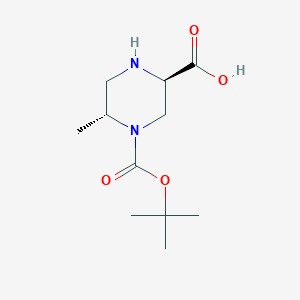
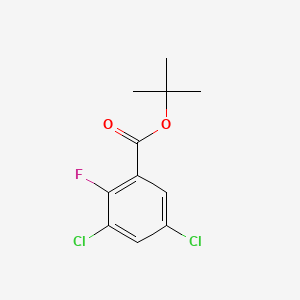
![1,3-Dihydrofuro[3,4-c]pyridine-4-carboxylic acid](/img/structure/B14039738.png)
